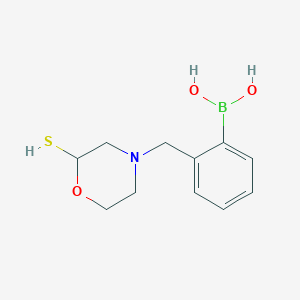
(2-(Thiomorpholinomethyl)phenyl)boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Thiomorpholinomethyl)phenyl)boronic acid is a versatile chemical compound with the molecular formula C11H16BNO2S and a molecular weight of 237.13 g/mol . This compound is known for its unique structure, which includes a boronic acid moiety, a phenyl ring, and a thiomorpholine group. It has various applications in scientific research, particularly in organic synthesis, medicinal chemistry, and molecular sensing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Thiomorpholinomethyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of (2-(Thiomorpholinomethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Thiomorpholinomethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The thiomorpholine group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
The major products formed from these reactions include boronic esters, cyclohexyl derivatives, and various substituted thiomorpholine derivatives .
Applications De Recherche Scientifique
(2-(Thiomorpholinomethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-(Thiomorpholinomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diols. This property is crucial for its applications in molecular sensing and protein-protein interaction studies. The boronic acid moiety interacts with the cis-diol groups, forming a cyclic boronate ester, which can be reversed under specific conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the thiomorpholine group, making it less versatile in certain applications.
(4-Morpholinomethyl)phenylboronic acid: Contains a morpholine group instead of a thiomorpholine group, which may affect its reactivity and binding properties.
(2-(Piperidin-1-ylmethyl)phenyl)boronic acid: Contains a piperidine group, offering different steric and electronic properties.
Uniqueness
(2-(Thiomorpholinomethyl)phenyl)boronic acid is unique due to the presence of the thiomorpholine group, which enhances its ability to form hydrogen bonds and interact with various biological targets. This makes it particularly valuable in medicinal chemistry and molecular sensing applications.
Propriétés
Formule moléculaire |
C11H16BNO3S |
|---|---|
Poids moléculaire |
253.13 g/mol |
Nom IUPAC |
[2-[(2-sulfanylmorpholin-4-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3S/c14-12(15)10-4-2-1-3-9(10)7-13-5-6-16-11(17)8-13/h1-4,11,14-15,17H,5-8H2 |
Clé InChI |
XUIZUYSAVLZFQR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1CN2CCOC(C2)S)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Thian-3-yl)amino]propan-1-ol](/img/structure/B13077795.png)
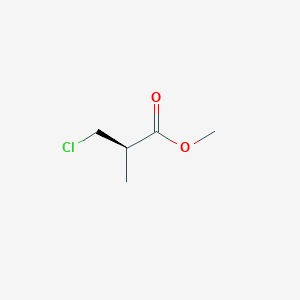
![Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B13077808.png)
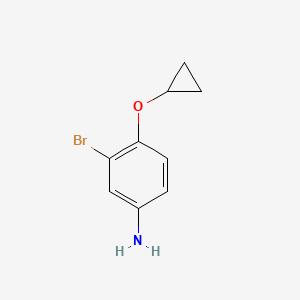
![N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine](/img/structure/B13077823.png)
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B13077824.png)

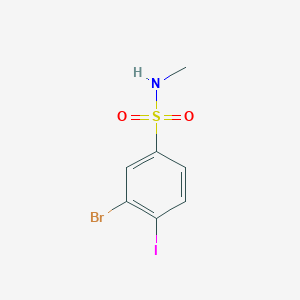
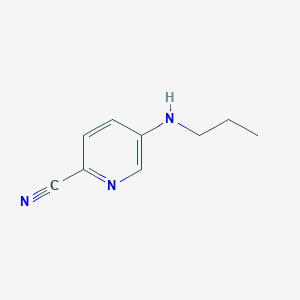
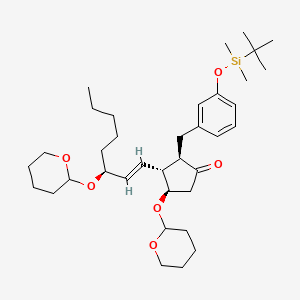
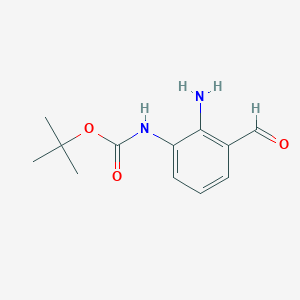
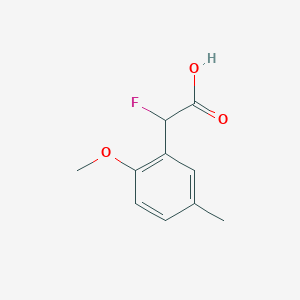
![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)
![5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B13077887.png)
